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Introduction

Cevimeline, commercially known as Evoxac, is a cholinergic agent that acts as an agonist at
muscarinic acetylcholine receptors.[1][2] Specifically, it has a high affinity for M1 and M3
receptors, which are prevalent in exocrine glands such as the salivary glands.[1][2][3][4] The
activation of M3 receptors on acinar cells in the salivary glands is the primary mechanism by
which cevimeline stimulates saliva production.[2][3][4] This makes trans-cevimeline a valuable
pharmacological tool in preclinical research, particularly in rat models, for studying salivary
gland physiology, modeling diseases like Sjogren's syndrome, and evaluating potential new
sialogogues. These application notes provide detailed protocols for using trans-cevimeline to
induce and quantify salivation in rats.

Mechanism of Action: M3 Receptor Sighaling
Pathway

Cevimeline stimulates salivation by activating the M3 muscarinic acetylcholine receptors on
salivary gland acinar cells.[1][5][6][7] This activation initiates a G-protein coupled receptor
(GPCR) signaling cascade. The M3 receptor is coupled to a Gq protein, which in turn activates
the enzyme phospholipase C (PLC).[3][7] PLC catalyzes the hydrolysis of phosphatidylinositol
4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the
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endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] The
resulting increase in cytosolic Ca2+ concentration is a critical step that facilitates the fusion of
saliva-containing vesicles with the apical membrane of the acinar cells, leading to the secretion
of saliva into the ductal system.[3]
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Caption: M3 muscarinic receptor signaling pathway for salivation.

Experimental Protocols

The following protocols provide a framework for inducing and measuring salivation in rats using
trans-cevimeline.

e Species: Rat
o Strain: Wistar or Sprague-Dawley are commonly used.

o Health Status: Use healthy animals with no pre-existing conditions that could affect salivary
function.

o Acclimation: Allow animals to acclimate to the housing facility for at least one week before
the experiment.

e Housing: House rats in a controlled environment with a 12-hour light/dark cycle and provide
ad libitum access to food and water. Note that animals should not be allowed to eat or drink
for at least 10 minutes prior to saliva collection to ensure the oral cavity is clear.[8]

¢ trans-Cevimeline hydrochloride

o Sterile 0.9% saline solution
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Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
Pre-weighed cotton balls or swabs (e.g., Salivette®)[8]
Microcentrifuge tubes

Precision balance (readable to 0.1 mg)

Pipettes

Forceps

Preparation: Dissolve trans-cevimeline hydrochloride in sterile 0.9% saline to the desired
concentration. Ensure the solution is clear and free of particulates.

Dosage: Effective doses for inducing salivation in rats typically range from 3 to 30 mg/kg.[9]
[10][11] A dose of 80 umol/kg has also been shown to be effective.[12] The optimal dose
should be determined in pilot studies.

Administration Route:

o Intraperitoneal (i.p.) Injection: This is a common and effective route for systemic
administration.[12][13]

o Intraduodenal (i.d.) Administration: This route has been used to demonstrate dose-
dependent increases in salivation.[9][10][11]

o Oral Gavage (p.o.): While less common in acute salivation studies, this route mimics
clinical use. Doses of 30 and 100 mg/kg have been tested for effects on the central
nervous system.[11]

o Intravenous (i.v.) Injection: Allows for rapid delivery and precise control over plasma
concentrations.[9]

Anesthesia: Anesthetize the rat according to your institution's approved protocol. Note that
anesthesia can reduce baseline salivary flow.
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o Baseline Measurement: Before administering cevimeline, collect a baseline saliva sample to

account for any spontaneous secretion.
o Cevimeline Administration: Administer the prepared cevimeline solution via the chosen route.
e Saliva Collection:

o Method: The absorbent swab method is widely used. Place a pre-weighed, sterile cotton
ball or swab into the rat's oral cavity, typically under the tongue where saliva pools.[8]

o Duration: Leave the swab in place for a defined period (e.g., 5, 10, or 20 minutes). Saliva
secretion typically begins within 10 minutes of cevimeline administration and peaks around
20 minutes.[9]

o Procedure: Use forceps to carefully remove the saturated swab and immediately place it
into a pre-weighed, sealed microcentrifuge tube to prevent evaporation.

¢ Quantification:
o Weigh the tube containing the wet swab.

o Calculate the weight of the collected saliva by subtracting the initial weight of the tube and
dry swab from the final weight.

o The salivary flow rate can be expressed as mg of saliva per minute (mg/min).
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Caption: Experimental workflow for cevimeline-induced salivation.
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Data Presentation

Quantitative data from studies using cevimeline to induce salivation in rats are summarized

below.

Table 1: Effective Doses of Cevimeline for Inducing Salivation in Rats

Administration

Dose Range Animal Model Key Findings Reference
Route
Normal rats, Dose-dependent
Intraduodenal ) ) ] )
3 - 30 mg/kg (id) mice, and X- increase in saliva  [9][10]
id.
irradiated rats secretion.
Minimum
Intraduodenal Normal and effective dose for
10 - 30 mg/kg ] S ) ) [11]
(i.d.) irradiated rats sialagogic effects
was 10 mg/kg.
Showed a slower
onset but longer
Intraperitoneal ) duration of
80 pmol/kg ) Anesthetized rats o [12]
(i.p.) salivation
compared to
pilocarpine.
Produced
parallel dose-
, response curves
1-10 mg/kg Intravenous (i.v.) Rats 9]

to pilocarpine,
though was 25-

fold less potent.

Table 2. Comparative Effects of Cevimeline and Pilocarpine in Rats
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Parameter Cevimeline Pilocarpine Reference
25-fold less potent

Potency than pilocarpine when  Higher potency [9]
administered i.v.

] Slower onset of

Onset of Action o Faster onset [12]
activation.
1.4- to 1.8-fold longer

Duration of Action duration of salivation Shorter duration [9]
(i.d. administration).
Can cause No effect on body

) hypothermia at high temperature at tested

CNS Side Effects [11]
oral doses (30-100 doses (0.4-4 mg/kg
mg/kg). p.o.).
Does not induce water  Induces thirst

Thirst Sensation intake when injected sensation via central [13]

intraperitoneally.

pathways.

Conclusion

trans-Cevimeline is a potent and effective sialogogue in rat models. By acting as a specific

agonist for M1 and M3 muscarinic receptors, it provides a reliable method for stimulating

salivary secretion. The protocols outlined in these notes offer a standardized approach for

researchers to investigate salivary gland function and dysfunction. When designing

experiments, it is crucial to consider the dose, administration route, and comparative

pharmacology, particularly in relation to other muscarinic agonists like pilocarpine, to ensure

robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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